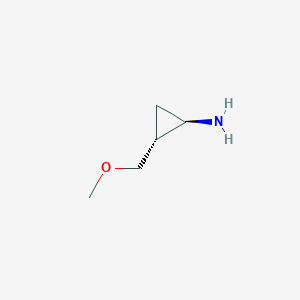

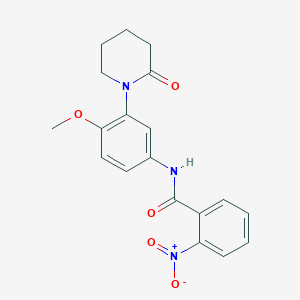

![molecular formula C19H16N4O2S2 B2723362 Benzo[d]thiazol-2-yl(4-(5-(furan-2-yl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone CAS No. 1226455-99-7](/img/structure/B2723362.png)

Benzo[d]thiazol-2-yl(4-(5-(furan-2-yl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

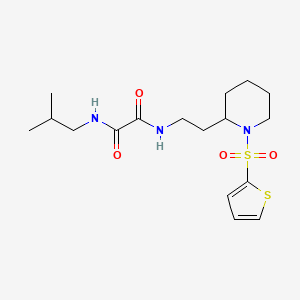

The compound “Benzo[d]thiazol-2-yl(4-(5-(furan-2-yl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone” is a complex organic molecule that contains several heterocyclic moieties, including a benzothiazole ring and a thiadiazole ring . It is likely to be a part of a larger class of compounds that have been synthesized for their potential biological activities .

Aplicaciones Científicas De Investigación

Anti-mycobacterial Properties

A study by Pancholia et al. (2016) identified the benzo[d]thiazol-2-yl(piperazin-1-yl)methanone scaffold as new anti-mycobacterial chemotypes. Through the design, synthesis, and biological evaluation of thirty-six structurally diverse benzo[d]thiazole-2-carboxamides, seventeen compounds showed potential anti-tubercular activity against Mycobacterium tuberculosis H37Rv strain. The 5-trifluoromethyl derivatives emerged as the most promising, displaying low cytotoxicity and considerable therapeutic indexes (Pancholia et al., 2016).

Molecular Aggregation Studies

Matwijczuk et al. (2016) conducted spectroscopic studies on related compounds, revealing the effects of molecular aggregation in organic solvent solutions. The study provided insights into the structural effects on molecule aggregation interactions, indicating the influence of substituent groups on aggregation processes (Matwijczuk et al., 2016).

Donor-Acceptor Approach in Polymer Chemistry

İçli-Özkut et al. (2013) explored furan and benzochalcogenodiazole based monomers via a donor–acceptor approach. The study highlighted the synthesis and characterization of polymers with significant intramolecular charge transfer properties, demonstrating potential applications in optoelectronic semiconductors (İçli-Özkut et al., 2013).

Antimicrobial Activity

Patel et al. (2011) investigated the synthesis and antimicrobial activity of new pyridine derivatives, including compounds with benzothiazole units. The study revealed variable and modest activity against bacteria and fungi, contributing to the development of potential antimicrobial agents (Patel et al., 2011).

Aza-Piancatelli Rearrangement

Reddy et al. (2012) described a methodology involving the aza-Piancatelli rearrangement for synthesizing 3,4-dihydro-2H-benzo[b][1,4]thiazine and oxazine derivatives from furan-2-yl(phenyl)methanol derivatives. This process showcased an efficient route for constructing heterocyclic compounds with potential applications in medicinal chemistry (Reddy et al., 2012).

Mecanismo De Acción

Target of Action

tuberculosis and COX-1 and COX-2 enzymes, which are involved in inflammation .

Mode of Action

It’s worth noting that similar benzothiazole derivatives have shown to inhibit cox-1 and cox-2 enzymes , which could suggest a similar mode of action.

Biochemical Pathways

The inhibition of cox-1 and cox-2 enzymes by similar benzothiazole derivatives suggests that it may affect the prostaglandin synthesis pathway.

Result of Action

Similar benzothiazole derivatives have demonstrated anti-inflammatory properties by inhibiting cox-1 and cox-2 enzymes .

Propiedades

IUPAC Name |

1,3-benzothiazol-2-yl-[4-[5-(furan-2-yl)-1,3,4-thiadiazol-2-yl]piperidin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16N4O2S2/c24-19(18-20-13-4-1-2-6-15(13)26-18)23-9-7-12(8-10-23)16-21-22-17(27-16)14-5-3-11-25-14/h1-6,11-12H,7-10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGXWYWBYALHBIJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C2=NN=C(S2)C3=CC=CO3)C(=O)C4=NC5=CC=CC=C5S4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16N4O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

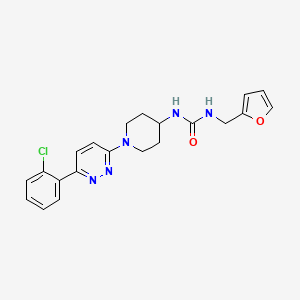

![2-Chloro-N-[(2-chloro-1,3-oxazol-4-yl)methyl]acetamide](/img/structure/B2723280.png)

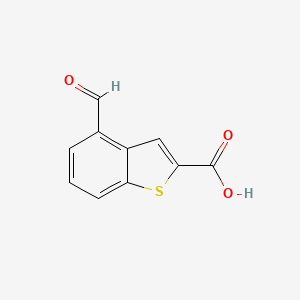

![6-ethyl 3-methyl 2-(4-nitrobenzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2723284.png)

![N-(3,4-dimethylphenyl)-2-(9-(4-methoxyphenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl)acetamide](/img/no-structure.png)

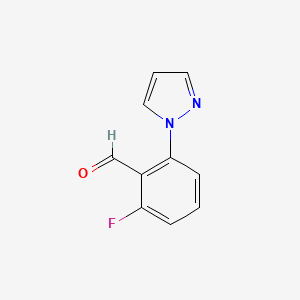

![4-[bis(2-methylpropyl)sulfamoyl]-N-[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2723295.png)

![[2-[(3-Chlorophenyl)methyl]-2-methylpyrrolidin-1-yl]-(oxiran-2-yl)methanone](/img/structure/B2723300.png)